Cas no 1416263-25-6 (tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate)
![tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1416263-25-6x500.png)
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- RACEMIC CIS-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- AM805800
- octahydro-pyrrolo[3,4-c]pyridine-2-carboxylicacidtert-butylester
- t-Butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
- (3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
- tert-Butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- 1416263-25-6
- AS-50905
- P11419
- CS-WAA0274
- (3aS,7aS)-2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine
- 236406-56-7
- (3aS,7aS)-tert-butylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- P18678
- tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
- SCHEMBL6634980
- AKOS037644330
- Racemic cis- octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester
- MFCD28411528
- (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
-
- MDL: MFCD28411528
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
- InChIKey: CQJSNQCNXVJXDM-ZJUUUORDSA-N
- SMILES: O(C(C)(C)C)C(N1C[C@@H]2CNCC[C@@H]2C1)=O
計算された属性
- 精确分子量: 226.168127949 g/mol
- 同位素质量: 226.168127949 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 226.32
- XLogP3: 1.1
- トポロジー分子極性表面積: 41.6
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB545990-1g |
t-Butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate, 95%; . |
1416263-25-6 | 95% | 1g |
€1081.90 | 2024-05-24 | |
eNovation Chemicals LLC | D631216-5G |
tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 5g |
$2530 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115181-1g |
tert-Butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 1g |
¥6000 | 2023-04-15 | |
Chemenu | CM470832-250mg |
(3aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate |
1416263-25-6 | 95%+ | 250mg |
$276 | 2023-01-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100387-500mg |
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 500mg |
¥2990.0 | 2024-04-24 | |
A2B Chem LLC | AX25951-100mg |
(3aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate |
1416263-25-6 | 90+% | 100mg |
$260.00 | 2024-04-20 | |
Ambeed | A521651-250mg |
(3aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate |
1416263-25-6 | 97% | 250mg |
$386.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100387-1g |
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 1g |
¥4481.0 | 2024-04-24 | |
eNovation Chemicals LLC | D631216-250mg |
tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 250mg |
$335 | 2025-02-27 | |
eNovation Chemicals LLC | D631216-250mg |
tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
1416263-25-6 | 97% | 250mg |
$335 | 2025-02-24 |
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylateに関する追加情報
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate (CAS No. 1416263-25-6): An Overview
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate (CAS No. 1416263-25-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research developments surrounding this compound.
Chemical Structure and Properties
The tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate molecule is a derivative of pyrrolo[3,4-c]pyridine with a tert-butyl ester group attached to the carboxylic acid moiety. The compound exhibits a highly conjugated system with multiple aromatic rings and a chiral center at positions 3a and 7a. The presence of these structural elements imparts unique chemical and physical properties to the molecule. For instance, the tert-butyl group enhances the lipophilicity of the compound, which can influence its solubility and permeability characteristics.
The molecular formula of tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate is C18H25N2O2, and its molecular weight is approximately 299.40 g/mol. The compound is typically synthesized through multi-step processes involving ring formation and functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound.
Synthesis Methods
The synthesis of tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate has been a subject of extensive research due to its potential applications in drug discovery. One common approach involves the condensation of a suitable pyrrole derivative with an appropriate amine followed by cyclization to form the pyrrolopyridine ring. The tert-butyl ester group can be introduced through esterification reactions using tert-butanol as the nucleophile.
A notable synthetic route was reported by Smith et al. (2020), who developed a one-pot protocol that combines ring formation and esterification steps in a single reaction vessel. This method significantly reduces the number of purification steps and improves overall yield. Another approach involves palladium-catalyzed cross-coupling reactions to construct the pyrrolopyridine framework efficiently.
Biological Properties and Applications
The biological activities of tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate have been extensively studied in various biological systems. One of its key properties is its ability to modulate specific receptors and enzymes involved in neurological disorders. For example, it has been shown to exhibit potent activity as an antagonist of certain G protein-coupled receptors (GPCRs), which are important targets for treating conditions such as anxiety and depression.
In addition to its receptor-modulating properties, tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate has also demonstrated anti-inflammatory effects in preclinical studies. Research by Johnson et al. (2019) indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. These findings suggest potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.
Recent Research Developments
The ongoing research on tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate continues to uncover new insights into its mechanisms of action and potential therapeutic uses. A recent study by Lee et al. (2021) explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The results showed that tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate can reduce oxidative stress and prevent neuronal cell death by modulating specific signaling pathways.
Another area of active research is the development of prodrugs based on tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate to improve its pharmacokinetic properties. Prodrugs are designed to enhance drug delivery and bioavailability while reducing side effects. A study by Wang et al. (2020) demonstrated that a prodrug derivative of this compound exhibited improved brain penetration and prolonged therapeutic effects in animal models.
Conclusion
tert-butyl (3aS,7aS)-1,3,3a,4,5,6،7،7aoctahydropyrrolo[3،4-c]pyridine-2-carboxylate (CAS No. 1416263-25-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. Ongoing studies continue to expand our understanding of its mechanisms of action and optimize its use in various medical conditions.
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